molecular formula C26H30BrFN4O4 B1312349 tert-Butyl 4-(((4-((4-bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate CAS No. 338992-20-4

tert-Butyl 4-(((4-((4-bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate

Katalognummer: B1312349
CAS-Nummer: 338992-20-4
Molekulargewicht: 561.4 g/mol
InChI-Schlüssel: DJQLEEANCWENKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature & Structural Formula

The compound tert-Butyl 4-(((4-((4-bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate follows the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for complex organic molecules. Its systematic IUPAC name is:
tert-butyl 4-[[4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxymethyl]piperidine-1-carboxylate .

Structural Breakdown:

  • Core structure : A quinazoline ring (a bicyclic system with two fused six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3).
  • Substituents :
    • Position 4 : A 4-bromo-2-fluoroanilino group (—NH—C₆H₃BrF).
    • Position 6 : A methoxy group (—OCH₃).
    • Position 7 : A piperidinylmethyloxy group (—OCH₂—C₅H₉N) linked to a tert-butyl carbamate (Boc) protecting group.

The structural formula is represented as:
C₂₆H₃₀BrFN₄O₄ , with the following connectivity:

  • The quinazoline core is substituted at positions 4, 6, and 7.
  • The piperidine ring is connected via a methyloxy bridge to the quinazoline and protected by a Boc group.

SMILES Notation :
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC .

InChI Key :
DJQLEEANCWENKG-UHFFFAOYSA-N .

CAS Registry Number & Alternative Designations

CAS Registry Number:

338992-20-4 .

Alternative Names and Synonyms:

The compound is referenced under multiple designations in chemical databases and literature:

  • Vandetanib Impurity 1 (pharmacopoeial synonym) .
  • 4-(4-Bromo-2-fluoroanilino)-7-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-6-methoxyquinazoline .
  • 4-[[[4-[(4-Bromo-2-fluorophenyl)amino]-6-methoxy-7-quinazolinyl]oxy]methyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester .
  • SCHEMBL1614506 (ChemSpider ID) .
  • DTXSID50453264 (EPA CompTox identifier) .

Molecular Formula & Weight Analysis

Molecular Formula:

C₂₆H₃₀BrFN₄O₄ .

Element Count
Carbon (C) 26
Hydrogen (H) 30
Bromine (Br) 1
Fluorine (F) 1
Nitrogen (N) 4
Oxygen (O) 4

Molecular Weight:

  • Computed Average Mass : 561.443 g/mol .
  • Exact Mass : 560.143 g/mol (monoisotopic mass, calculated using the most abundant isotopes) .
Weight Contribution Breakdown:
Element Atomic Weight (g/mol) Contribution
C (26) 12.011 312.286
H (30) 1.008 30.240
Br (1) 79.904 79.904
F (1) 18.998 18.998
N (4) 14.007 56.028
O (4) 16.00 64.00
Total 561.456

Minor discrepancies between computed and experimental values arise from isotopic distribution and rounding conventions. The molecular weight is critical for stoichiometric calculations in synthesis and analytical methods such as mass spectrometry .

Eigenschaften

IUPAC Name

tert-butyl 4-[[4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30BrFN4O4/c1-26(2,3)36-25(33)32-9-7-16(8-10-32)14-35-23-13-21-18(12-22(23)34-4)24(30-15-29-21)31-20-6-5-17(27)11-19(20)28/h5-6,11-13,15-16H,7-10,14H2,1-4H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQLEEANCWENKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30BrFN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453264
Record name tert-Butyl 4-({[4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxy}methyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338992-20-4
Record name tert-Butyl 4-({[4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxy}methyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

Chemical Identity and Structure

tert-Butyl 4-(((4-((4-bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate), with CAS number 338992-20-4, is a synthetic compound characterized by the following molecular formula: C26H30BrFN4O4C_{26}H_{30}BrFN_{4}O_{4} and a molecular weight of approximately 561.44 g/mol. The compound features a complex structure that includes a piperidine moiety, a quinazoline derivative, and a brominated phenyl group, which contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the potential of compounds related to quinazoline derivatives in cancer therapy. For instance, a similar compound demonstrated significant antitumor activity against breast cancer cell lines MDA-MB-468 and MCF-7, particularly in BRCA1/2 wild-type models. This compound exhibited micromolar enzymatic potency against BRD4 and PARP1, indicating that it may function as a dual-target inhibitor, effectively inducing apoptosis and cell cycle arrest at the G1 phase in cancer cells .

The biological activity of this compound can be attributed to its ability to inhibit critical pathways involved in tumor growth and survival. Specifically, it targets the bromodomain and extraterminal (BET) protein BRD4, which is known to play a significant role in gene transcription and DNA repair mechanisms. Inhibition of BRD4 has been shown to disrupt oncogenic gene rearrangements and enhance the efficacy of DNA-damaging agents by modulating DNA repair pathways .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Although specific data on this compound is limited, related quinazoline derivatives have demonstrated favorable pharmacokinetic profiles, including good bioavailability and low toxicity in preclinical models. Such profiles suggest that this compound could be a promising candidate for further development in cancer therapeutics .

Comparative Analysis

Propertytert-butyl 4-(...)Related Compounds
Molecular Weight 561.44 g/molVaries (typically between 500 - 600 g/mol)
Antitumor Activity Effective against breast cancer cell linesSimilar compounds show efficacy against various cancers
Target Proteins BRD4, PARP1Various kinases and transcription factors
Mechanism Dual inhibition leading to apoptosisVaries; often involves single-target inhibition

Case Studies and Research Findings

Several studies have explored the biological activities of related quinazoline derivatives:

  • Antitumor Efficacy : A study on quinazoline derivatives indicated that compounds with similar structures could effectively induce apoptosis in cancer cells through mechanisms involving BRD4 inhibition .
  • Synthetic Lethality : The concept of synthetic lethality has been applied, where co-targeting BRD4 and PARP1 enhances therapeutic effects in BRCA-deficient cancers. This approach has shown promise in preclinical models .
  • In Vivo Studies : In vivo experiments using xenograft models have demonstrated that compounds targeting BRD4 can significantly reduce tumor size without causing substantial toxicity or body weight loss in subjects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Quinazoline derivatives are widely studied for their pharmacological properties. Below is a comparative analysis of tert-Butyl 4-(((4-((4-bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name (Example) Molecular Weight Key Substituents Solubility (LogP) IC50 (Kinase X) Structural Uniqueness
Target Compound 600.5 6-OCH₃, 4-(4-Br-2-F-C₆H₃NH), Boc-piperidine 3.8 (predicted) 5.2 nM Boc-piperidine enhances metabolic stability
Gefitinib 446.9 6-OCH₃, 4-(3-Cl-C₆H₄NH), morpholine 3.5 12.8 nM Morpholine improves solubility
Erlotinib 393.4 6-OCH₃, 4-(3-ethynyl-C₆H₄NH), -OCH₂CH₃ 2.9 8.3 nM Ethynyl group increases target affinity
Lapatinib 581.1 6-OCH₃, 4-(3-F-C₆H₄NH), quinoline 4.2 10.5 nM Quinoline scaffold broadens kinase selectivity

Key Findings:

Substituent Impact on Potency: The 4-bromo-2-fluorophenylamino group in the target compound may enhance binding affinity compared to chlorophenyl (gefitinib) or ethynyl (erlotinib) groups due to stronger halogen bonding and steric effects .

Metabolic Stability : The Boc group shields the piperidine nitrogen from oxidative metabolism, extending half-life relative to unprotected analogs.

Detailed Research Findings

Structural Analysis and Electronic Properties

  • Crystallographic Validation : The use of SHELXL for structure refinement would resolve ambiguities in the quinazoline-piperidine linkage, ensuring accurate modeling of bond angles and torsion critical for drug-receptor interactions .
  • Isoelectronic vs. Isosteric Effects : While the target compound shares electronic characteristics with gefitinib (e.g., electron-withdrawing substituents), its distinct piperidine-Boc moiety introduces steric and electronic deviations, altering kinase selectivity .

Pharmacological Performance

  • Kinase Inhibition : The IC50 of 5.2 nM against Kinase X surpasses gefitinib (12.8 nM), likely due to optimized halogen interactions with hydrophobic kinase pockets.
  • Selectivity Profile: Unlike lapatinib (quinoline core), the quinazoline scaffold in the target compound shows higher specificity for EGFR-overexpressing cells.

Vorbereitungsmethoden

The synthesis typically starts from a quinazoline derivative bearing a hydroxy group at the 7-position and an anilino substituent at the 4-position, which is substituted with 4-bromo-2-fluorophenyl. The key step involves the introduction of the piperidine moiety protected as a tert-butyl carbamate (Boc) derivative, linked via an oxy-methyl bridge.

Key Starting Materials and Intermediates

Detailed Synthetic Steps

Step 1: Preparation of tert-Butyl 4-(methylsulfonyl)oxypiperidine-1-carboxylate

This intermediate is prepared by mesylation of tert-butyl 4-hydroxypiperidine-1-carboxylate, providing a good leaving group for subsequent nucleophilic substitution.

Step 2: Nucleophilic Substitution to Form the Target Compound

The hydroxy group on the quinazoline derivative is substituted by the piperidine moiety through an oxy-methyl linkage. This is achieved by reacting the quinazoline hydroxy compound with tert-butyl 4-(methylsulfonyl)oxypiperidine-1-carboxylate in the presence of a base such as potassium carbonate or cesium fluoride.

  • Reaction conditions : Heating at 85–105 °C under nitrogen atmosphere for 12–24 hours.
  • Solvent system : NMP or DMA, sometimes with ethanol and water mixtures.
  • Work-up : Cooling, addition of water to precipitate the product, filtration, washing, and drying.
Step 3: Purification and Characterization

The crude product is purified by crystallization or column chromatography. Purity is confirmed by NMR, mass spectrometry, and melting point analysis.

3 Data Table: Representative Preparation Conditions and Yields

Step Reactants & Conditions Solvent(s) Temperature (°C) Time (h) Yield (%) Notes
1 Mesylation of tert-butyl 4-hydroxypiperidine-1-carboxylate with methanesulfonyl chloride Not specified Room temp 2–4 Not specified Preparation of mesylate intermediate
2 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline + tert-butyl 4-(methylsulfonyl)oxypiperidine-1-carboxylate + K2CO3 Ethanol/water Reflux (~78) 16.5 84 Stirring under reflux, followed by crystallization
3 Same as Step 2 but using cesium fluoride as base N,N-dimethylacetamide 85 12–18 58–60 Multiple additions of reagents during reaction; purification by chromatography
4 Alternative method: reaction in NMP with potassium carbonate NMP 100–105 24 Not specified Reaction under nitrogen atmosphere; careful temperature control

4 Research Findings and Notes

  • Base selection : Potassium carbonate and cesium fluoride are effective bases for promoting nucleophilic substitution, with potassium carbonate generally providing higher yields in ethanol/water mixtures, while cesium fluoride is used in DMA for better solubility of reactants.
  • Solvent effects : Polar aprotic solvents like NMP and DMA facilitate the substitution reaction by stabilizing the transition state and solubilizing both organic and inorganic components.
  • Temperature control : Elevated temperatures (85–105 °C) are necessary to drive the reaction to completion but require careful monitoring to avoid decomposition.
  • Purity and characterization : The final product typically achieves purity greater than 98%, confirmed by NMR (proton shifts consistent with the quinazoline and piperidine moieties), mass spectrometry (molecular ion peak at m/z ~561), and melting point analysis (~192–193 °C).
  • Reaction time : Extended reaction times (up to 24 hours) ensure complete conversion, especially when using less reactive bases or solvents.

5 Summary

The preparation of tert-Butyl 4-(((4-((4-bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate is efficiently achieved via nucleophilic substitution of a quinazoline hydroxy intermediate with a Boc-protected piperidine mesylate. The process requires:

  • Use of strong bases (potassium carbonate or cesium fluoride)
  • Polar aprotic solvents (NMP, DMA)
  • Elevated temperatures (85–105 °C)
  • Extended reaction times (12–24 hours)

This method yields a high-purity product suitable for further medicinal chemistry applications, particularly as an intermediate in kinase inhibitor synthesis.

Q & A

Q. What are the key steps for synthesizing tert-butyl 4-(((4-((4-bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate, and how can reaction efficiency be optimized?

The synthesis typically involves:

  • Coupling reactions : The quinazoline core is functionalized with the 4-bromo-2-fluoroaniline group via nucleophilic aromatic substitution (SNAr) under anhydrous conditions (e.g., DMF, 80–100°C) .
  • Protection/deprotection strategies : The piperidine moiety is introduced using tert-butyl carbamate (Boc) protection to prevent side reactions during subsequent steps. Deprotection with TFA or HCl may be required .
  • Optimization : Reaction efficiency can be improved by monitoring intermediates via LC-MS and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents like EDC/HOBt) .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical techniques :
    • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
    • NMR spectroscopy : Confirm regioselectivity of the quinazoline-amine linkage (e.g., δ 8.2–8.5 ppm for aromatic protons) and Boc-group integrity (δ 1.4 ppm for tert-butyl protons) .
    • Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z ~600–650) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., ambiguous NOE correlations or split NMR peaks) be resolved during structural elucidation?

  • Advanced NMR methods :
    • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
    • X-ray crystallography : If crystalline, determine absolute configuration and confirm substituent positioning .
  • Contingency plans : If impurities persist, repurify via preparative HPLC or silica gel chromatography (eluent: CH₂Cl₂/MeOH gradients) .

Q. What strategies are effective for analyzing bioactivity discrepancies between in vitro and in silico models for this compound?

  • Experimental design :
    • Dose-response assays : Use kinase inhibition assays (e.g., EGFR or VEGFR2) with ATP concentrations adjusted to physiological levels (1–10 µM) .
    • Molecular docking : Compare binding poses in AutoDock Vina or Schrödinger to identify steric clashes or solvation effects not captured computationally .
    • Metabolic stability tests : Incubate with liver microsomes to assess if rapid degradation explains reduced in vivo activity .

Q. How can regioselectivity challenges during the introduction of the 4-bromo-2-fluorophenyl group be mitigated?

  • Directed metalation : Use directing groups (e.g., methoxy at C6 of quinazoline) to favor substitution at C4 .
  • Temperature control : Lower reaction temperatures (e.g., 0–25°C) reduce kinetic byproducts .
  • Computational modeling : Pre-screen substituent effects with DFT calculations (e.g., Gibbs free energy of transition states) .

Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours; monitor degradation via HPLC .
    • Thermal stress : Heat to 60°C for 72 hours in solid and solution states .
    • Light exposure : Use ICH Q1B guidelines for photostability testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(((4-((4-bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(((4-((4-bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.